MFCD18316809
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Overview
Description
. This compound is notable for its unique structure, which includes a cyanophenyl group and a methoxynicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-2-methoxynicotinic acid typically involves the reaction of 3-cyanophenylboronic acid with 2-methoxynicotinic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)-2-methoxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5-(3-Cyanophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(3-Cyanophenyl)-2-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxynicotinic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Cyanophenyl)-2-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-Cyanophenyl)-2-aminonicotinic acid: Contains an amino group instead of a methoxy group.
Uniqueness
5-(3-Cyanophenyl)-2-methoxynicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and methoxynicotinic acid moieties allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
5-(3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-13-12(14(17)18)6-11(8-16-13)10-4-2-3-9(5-10)7-15/h2-6,8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQSKJBAVYIYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC(=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686995 |
Source
|
Record name | 5-(3-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-17-8 |
Source
|
Record name | 5-(3-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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